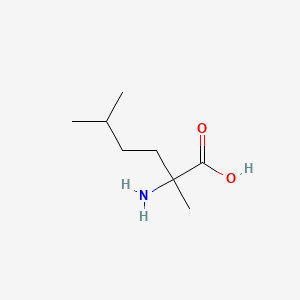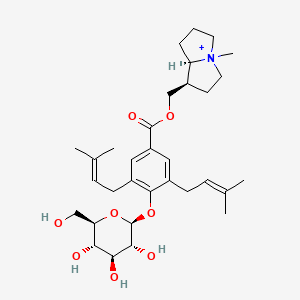
3-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol
Descripción general
Descripción
3-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol is a heterocyclic compound that features a triazole ring fused with a phenol group. This compound is notable for its diverse functional groups, including an amino group, a mercapto group, and a phenolic hydroxyl group, which contribute to its unique chemical properties and reactivity.
Mecanismo De Acción
Target of Action
The primary target of 3-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol is cadmium ions . The compound has been used in the synthesis of nanoparticles designed for the rapid removal of these ions . Cadmium is a toxic heavy metal that can cause serious environmental and health problems, so materials that can effectively remove it are of great interest .
Mode of Action
The compound interacts with its targets through a process of adsorption . In this process, cadmium ions are attracted to and held on the surface of the nanoparticles. The compound’s structure, which includes a 1,2,4-triazole ring, may allow it to bind to the iron in the heme moiety of CYP-450 , a key enzyme involved in many biological processes.
Biochemical Pathways
The adsorption of cadmium ions can disrupt their normal biological functions and prevent them from causing harm . The compound’s potential interaction with CYP-450 could also have significant effects, as this enzyme is involved in many important biochemical pathways .
Pharmacokinetics
Its use in nanoparticle form could potentially enhance its bioavailability and allow for targeted delivery to specific sites in the body .
Result of Action
The primary result of the compound’s action is the removal of cadmium ions from the environment . This can help to reduce the toxicity of these ions and mitigate their harmful effects. In addition, the compound’s potential interaction with CYP-450 could have various effects at the molecular and cellular levels .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the efficiency of cadmium ion adsorption was found to be maximized at a pH of 6 and a cadmium ion concentration of 60 mg/L . The compound’s effectiveness may also be affected by factors such as temperature, presence of other ions, and the specific characteristics of the environment in which it is used .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 3-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol are largely unexplored. Compounds with similar structures have been used in the synthesis of nanoparticles for the removal of heavy metal ions . This suggests that this compound could interact with various enzymes, proteins, and other biomolecules, potentially influencing biochemical reactions.
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol typically involves the reaction of hydrazine with thiourea, followed by cyclization and subsequent functionalization steps. One common method involves the reaction of hydrazine hydrate with thiourea in the presence of a base, leading to the formation of the triazole ring. The phenol group is then introduced through a substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Alkylated or acylated phenol derivatives.
Aplicaciones Científicas De Investigación
3-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
Similar Compounds
- 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole
- 2-(5-Mercapto-4H-[1,2,4]triazol-3-yl)-phenol
- Bis(4-amino-5-mercapto-1,2,4-triazol-3-yl)alkanes
Uniqueness
3-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as both a ligand and an enzyme inhibitor sets it apart from other similar compounds.
Propiedades
IUPAC Name |
4-amino-3-(3-hydroxyphenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4OS/c9-12-7(10-11-8(12)14)5-2-1-3-6(13)4-5/h1-4,13H,9H2,(H,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFAHOKRNQHBKMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=NNC(=S)N2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,2-dimethyl-7-(2,4,5-trimethoxyphenyl)pyrano[3,2-g]chromen-6-one](/img/structure/B3034718.png)
![2-[3-[2-[4-Amino-2-(methylsulfinyl)phenyl]diazene-1-yl]phenylsulfonyl]ethanol](/img/structure/B3034720.png)



![4-Chloro-1-isopropyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B3034725.png)
![3-Cyclohexene-1-carboxylic acid, 6-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (1R,6R)-rel-](/img/structure/B3034726.png)





